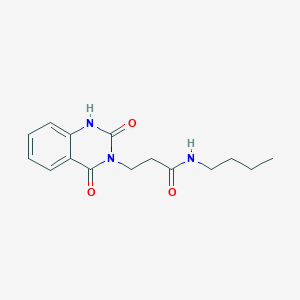

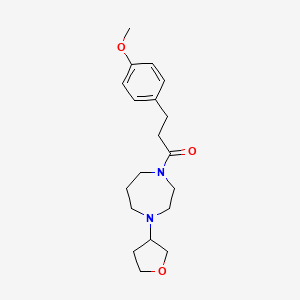

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide” is a complex organic compound. It contains a quinazoline group, which is a type of heterocyclic compound. Quinazolines are known to exhibit a broad range of biological activities .

Molecular Structure Analysis

The compound contains a quinazoline group, which is a bicyclic compound containing two nitrogen atoms . It also contains a propanamide group, which is a type of amide. The specific molecular structure would require more detailed information or computational analysis.Applications De Recherche Scientifique

Antitumor Activity

Research has shown that compounds based on the 4(3H)-quinazolinone scaffold, including derivatives like N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, exhibit extensive-spectrum antitumor efficiency across numerous cell lines belonging to various tumor subpanels. Specific compounds demonstrated perceptible activity toward renal and lung cancer cell lines, with others showing advanced activity against leukemia, indicating a broad potential for cancer treatment and understanding cancer cell biology (Mohamed et al., 2016).

Antiviral Activity

The synthesis of new (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation has been reported, with some of the synthesized compounds displaying weak to good anti-Tobacco mosaic virus (TMV) activity. This highlights the potential of quinazolinone derivatives in developing antiviral agents, contributing to the fight against viral diseases (Luo et al., 2012).

Anticonvulsant Activity

Studies have focused on the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds as potential new hybrid anticonvulsant agents. These molecules combine chemical fragments of known antiepileptic drugs, showing promise in the initial anticonvulsant screening in mice. The broad spectra of activity across preclinical seizure models suggest these compounds' potential in developing new treatments for epilepsy (Kamiński et al., 2015).

Corrosion Inhibition

Quinazoline derivatives have also been investigated for their corrosion inhibition ability on mild steel in acidic media. Studies show that these compounds exhibit excellent corrosion inhibition, with maximum efficiencies ranging significantly at optimum concentrations. This suggests their potential application in protecting industrial materials from corrosion, thus extending their life and reducing maintenance costs (Kumar et al., 2020).

Mécanisme D'action

Target of Action

Quinazolin-2,4-dione derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their diverse chemical and biological properties .

Mode of Action

It’s worth noting that quinazolin-2,4-dione derivatives have been reported to exhibit antibacterial activity via inhibition of the dna gyrase enzyme . DNA gyrase is an essential enzyme involved in DNA replication, and its inhibition can lead to the cessation of bacterial growth .

Biochemical Pathways

Given the reported inhibition of dna gyrase by quinazolin-2,4-dione derivatives , it can be inferred that the compound may interfere with DNA replication and transcription in bacteria, leading to their death.

Result of Action

As mentioned earlier, quinazolin-2,4-dione derivatives have been reported to exhibit antibacterial activity via inhibition of the dna gyrase enzyme . This inhibition can lead to the cessation of bacterial growth, resulting in their death .

Orientations Futures

Propriétés

IUPAC Name |

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-2-3-9-16-13(19)8-10-18-14(20)11-6-4-5-7-12(11)17-15(18)21/h4-7H,2-3,8-10H2,1H3,(H,16,19)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPIMOQWADYUFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2994020.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one](/img/structure/B2994028.png)

![(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid](/img/structure/B2994029.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B2994030.png)

![7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate](/img/structure/B2994033.png)

![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea](/img/structure/B2994034.png)

![2-[2-(3-chloroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2994036.png)

![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide](/img/structure/B2994039.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2994040.png)